molecular formula C12H10FNO B8296996 4-Ethenyl-8-fluoro-6-(methyloxy)quinoline

4-Ethenyl-8-fluoro-6-(methyloxy)quinoline

Cat. No.: B8296996
M. Wt: 203.21 g/mol
InChI Key: ADMOWNCKNKVSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenyl-8-fluoro-6-(methyloxy)quinoline is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

4-ethenyl-8-fluoro-6-methoxyquinoline

InChI

InChI=1S/C12H10FNO/c1-3-8-4-5-14-12-10(8)6-9(15-2)7-11(12)13/h3-7H,1H2,2H3

InChI Key

ADMOWNCKNKVSDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=C1)F)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1,1-trifluoromethanesulfonic acid 8-fluoro-6-methoxy-quinolin-4-yl ester (1.0 g, 3.1 mmol), potassium carbonate (1.28 g, 9.3 mmole), tetrakis-triphenylphosphine (350 mg, 0.3 mmole) in DME/H2O (20 mL, 3:1) was added 2,4,6-trivinylcycloborane-pyridine complex (460 mg, 1.5 mmole). After stirring for 3 h at 90° C., the mixture contents were cooled to room temperature and extracted with diethyl ether. The ether fractions were combined, concentrated and purified by column chromatography (silica, 0-10% ethyl acetate in hexane) to give the title compound as a light yellow solid (428 mg, 65%): LC/MS (ES) m/e 212 (M+H)+.
Quantity
1.28 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine
Quantity
350 mg
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
65%

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